1-(4-Methoxyphenyl)-2-methylpropan-1-ol 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Brand Name: Vulcanchem
CAS No.: 18228-46-1
VCID: VC4873813
InChI: InChI=1S/C11H16O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11-12H,1-3H3
SMILES: CC(C)C(C1=CC=C(C=C1)OC)O
Molecular Formula: C11H16O2
Molecular Weight: 180.247

1-(4-Methoxyphenyl)-2-methylpropan-1-ol

CAS No.: 18228-46-1

Cat. No.: VC4873813

Molecular Formula: C11H16O2

Molecular Weight: 180.247

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)-2-methylpropan-1-ol - 18228-46-1

Specification

CAS No. 18228-46-1
Molecular Formula C11H16O2
Molecular Weight 180.247
IUPAC Name 1-(4-methoxyphenyl)-2-methylpropan-1-ol
Standard InChI InChI=1S/C11H16O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11-12H,1-3H3
Standard InChI Key BFMJGRZIBITFRD-UHFFFAOYSA-N
SMILES CC(C)C(C1=CC=C(C=C1)OC)O

Introduction

Structural and Chemical Properties

Molecular Characteristics

The IUPAC name for this compound is 1-(4-methoxyphenyl)-2-methylpropan-1-ol, reflecting its methoxy-substituted aromatic ring and branched alcohol structure. Key properties include:

PropertyValueSource
Molecular FormulaC11H16O2\text{C}_{11}\text{H}_{16}\text{O}_{2}
Molecular Weight180.24 g/mol
Boiling Point150°C (14 Torr)
Density1.0453 g/cm³ (0°C)
pKa14.36 ± 0.20
SMILESCC(C)C(C1=CC=C(C=C1)OC)O

The compound’s structure enables diverse reactivity, particularly in oxidation, reduction, and substitution reactions .

Synthesis Methods

Laboratory-Scale Synthesis

The most common synthetic route involves the reduction of 4-methoxyacetophenone using sodium borohydride (NaBH4\text{NaBH}_4) or lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in ethanol or methanol . For example:

  • Ketone Reduction:

    4-Methoxyacetophenone+NaBH41-(4-Methoxyphenyl)-2-methylpropan-1-ol\text{4-Methoxyacetophenone} + \text{NaBH}_4 \rightarrow \text{1-(4-Methoxyphenyl)-2-methylpropan-1-ol}

    This method yields ~85% purity under controlled conditions .

Industrial Production

Catalytic hydrogenation using palladium on carbon (Pd/C\text{Pd/C}) under hydrogen gas pressure is preferred for scalability . This method minimizes byproducts and achieves >90% yield .

Table 1: Comparison of Synthesis Methods

MethodReagentsYieldPurityScale
Laboratory ReductionNaBH4\text{NaBH}_485%95%Small-scale
Catalytic HydrogenationPd/C,H2\text{Pd/C}, \text{H}_290%99%Industrial

Chemical Reactivity and Derivatives

Oxidation and Reduction

  • Oxidation: Forms 4-methoxyacetophenone or 4-methoxybenzaldehyde using KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 .

  • Reduction: Further reduction yields 1-(4-methoxyphenyl)-2-methylpropan-1-amine, a potential pharmaceutical intermediate .

Substitution Reactions

The methoxy group undergoes nucleophilic substitution with halides or amines, enabling the synthesis of derivatives like 2-amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol.

Biological Activity and Pharmaceutical Applications

Anti-Inflammatory Properties

Derivatives of this compound exhibit significant anti-inflammatory effects. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), a structurally related analog, inhibits STAT3 signaling in macrophages, reducing pro-inflammatory cytokines like IL-6 and TNF-α .

Table 2: In Vitro Anti-Inflammatory Activity

CompoundTargetIC₅₀ (μM)ModelReference
MMPPSTAT30.8Murine Macrophages
Parent CompoundCytokine ReleaseN/AHuman Synoviocytes
Hazard CodeSignal WordPrecautionary Measures
XiWarningAvoid inhalation, wear gloves

Regulatory Compliance

Classified under HS Code 2909498090, it is subject to a 5.5% MFN tariff .

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundStructure DifferenceKey Application
1-(4-Methoxyphenyl)ethanolShorter carbon chainSolvent
4-MethoxyamphetamineAmine substitutionNeuropharmacology
2-Amino-3-(4-methoxyphenyl)-2-methylpropan-1-olAmino group additionDrug intermediate

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